molecular formula C18H19N3O4 B2697842 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one CAS No. 2034576-42-4

2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one

Cat. No.: B2697842
CAS No.: 2034576-42-4
M. Wt: 341.367
InChI Key: RUZVDHZFUFBCDE-UHFFFAOYSA-N
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Description

[The following is generic placeholder text due to a lack of specific research data for this compound. The actual applications and mechanisms must be confirmed through scientific literature.] 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one is a chemical research reagent designed for investigative applications. Its molecular architecture, featuring a benzodioxole group linked to a pyrimidine-containing piperidine moiety, suggests potential as a scaffold for developing biologically active molecules. Researchers may explore its utility as a protein kinase inhibitor or a modulator of various enzymatic pathways. The compound's core structure is related to other documented research chemicals that target metabolic processes in cells under stress . Further investigation is required to fully elucidate its precise mechanism of action, binding affinity, and selectivity profile for specific research targets. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c22-17(10-13-4-5-15-16(9-13)24-12-23-15)21-8-1-3-14(11-21)25-18-19-6-2-7-20-18/h2,4-7,9,14H,1,3,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZVDHZFUFBCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC3=C(C=C2)OCO3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one , with the molecular formula C18H19N3O4C_{18}H_{19}N_{3}O_{4} and a molecular weight of approximately 341.367 g/mol, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Formula

The structural representation of the compound can be summarized as follows:

IUPAC Name 2(1,3benzodioxol5yl)1(3pyrimidin2yloxypiperidin1yl)ethanone\text{IUPAC Name }2-(1,3-benzodioxol-5-yl)-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone

Key Properties

PropertyValue
Molecular FormulaC18H19N3O4C_{18}H_{19}N_{3}O_{4}
Molecular Weight341.367 g/mol
PurityTypically 95%

Antitumor Activity

Recent studies have indicated that compounds structurally related to 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one exhibit significant antitumor properties. For instance, derivatives containing similar functional groups have shown effectiveness against various cancer cell lines, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival.

Case Study: Anticancer Efficacy

A study evaluated several derivatives of benzodioxole-containing compounds against breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that certain modifications enhanced cytotoxicity significantly compared to standard chemotherapeutics like doxorubicin. The combination treatment yielded a synergistic effect, suggesting potential for improved therapeutic strategies in resistant cancer types .

Antimicrobial Activity

Compounds featuring the benzodioxole moiety have also been investigated for their antimicrobial properties. In vitro assays revealed that certain derivatives possess broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Table: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Activity Type
Compound A (similar structure)15.62Antibacterial
Compound B (related derivative)31.25Antifungal

The biological activity of 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Kinases : Compounds with similar structures have been shown to inhibit kinases involved in cancer progression.
  • Modulation of Apoptotic Pathways : Studies indicate that these compounds can induce apoptosis in cancer cells through mitochondrial pathways.

In Silico Studies

Molecular docking studies have been utilized to predict the binding affinities of this compound to various biological targets, including enzymes involved in tumor growth and antimicrobial resistance mechanisms. These studies provide insights into the potential effectiveness of this compound as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of key analogs, focusing on structural features, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Observed Activities/Applications References
Target Compound: 2-(2H-1,3-Benzodioxol-5-yl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one C18H17N3O4 339.35 g/mol Pyrimidinyloxy-piperidine, benzodioxol Hypothesized kinase inhibition (structural analogy)
(2E)-5-(2H-1,3-Benzodioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one C17H19NO3 285.34 g/mol Extended α,β-unsaturated ketone chain Anti-corrosion (metal surface inhibition)
1-(2H-1,3-Benzodioxol-5-yl)-2-(pyridin-3-yl)ethan-1-one C14H11NO3 241.24 g/mol Pyridine substituent Unreported (structural analog)
2-(2H-1,3-Benzodioxol-5-ylamino)-1-(piperidin-1-yl)ethan-1-one C14H18N2O3 262.30 g/mol Benzodioxol-amino group Unreported (potential CNS activity)
Ethylone (1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one) C12H15NO3 221.25 g/mol Ethylamino group, shorter chain Psychoactive (serotonin-norepinephrine release)
Ephylone (1-(2H-1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one) C14H19NO3 249.30 g/mol Extended pentanone chain Stimulant (similar to MDMA)

Key Observations

Structural Variations :

  • Benzodioxol Group : Present in all compounds, this group enhances metabolic stability and may facilitate π-π stacking in receptor binding .
  • Heterocyclic Substituents :

  • The pyrimidinyloxy-piperidine in the target compound contrasts with simpler groups like ethylamino (ethylone) or pyridine (). Pyrimidine’s electron-deficient nature may improve interactions with kinase ATP-binding pockets .
  • Piperidine vs.

Physicochemical Properties: Lipophilicity: The target compound’s molecular weight (339.35 g/mol) and pyrimidinyloxy group suggest moderate lipophilicity, suitable for blood-brain barrier penetration. Ethylone/ephylone, with shorter chains, are more polar but still psychoactive . Hydrogen Bonding: The pyrimidinyloxy group in the target compound may form stronger hydrogen bonds than ethylamino or pyridine substituents, influencing target selectivity .

Biological Activities: Psychoactive Analogs: Ethylone and ephylone act as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs), highlighting the benzodioxol group’s role in monoamine transporter interactions .

Research Findings and Contradictions

  • Anti-Ulcer vs. Psychoactive Effects: Piperidine-linked dihydropyrimidinones () demonstrate anti-ulcer activity, while benzodioxol-ethylamino analogs (ethylone/ephylone) are stimulants. This indicates that minor structural changes (e.g., substituting ethylamino with pyrimidinyloxy) drastically alter biological targets .
  • Metabolic Stability : Benzodioxol-containing compounds generally exhibit longer half-lives due to resistance to oxidative metabolism, but extended chains (e.g., ephylone) may increase hepatotoxicity risks .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound involves multi-step reactions, including:

  • Step 1: Formation of the benzodioxole-piperidine scaffold via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen) .
  • Step 2: Introduction of the pyrimidin-2-yloxy group using Mitsunobu or Ullmann coupling, requiring precise temperature control (60–80°C) and catalysts like CuI .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) .

Q. Key Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
SolventDMF or THFSolubility of intermediates
Temperature60–80°CMinimizes side reactions
CatalystCuI or Pd(PPh₃)₄Accelerates coupling steps
Reaction Time12–24 hoursEnsures completion

Q. Which analytical techniques are most reliable for confirming structure and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS): High-resolution ESI-MS for molecular ion confirmation (e.g., m/z 453.18 [M+H]⁺) .
  • X-ray Crystallography: Single-crystal analysis to resolve bond lengths (e.g., C–O: 1.36 Å) and dihedral angles (e.g., benzodioxole ring tilt: 12.5°) .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water) with UV detection (λ = 254 nm) for purity ≥95% .

Q. What experimental designs are recommended for initial pharmacological screening?

  • In Vitro Assays:
    • Target Binding: Radioligand displacement assays (IC₅₀ determination) using purified receptors .
    • Cytotoxicity: MTT assays on human cell lines (e.g., HEK-293) with dose ranges (1–100 µM) .
  • Controls: Include positive controls (e.g., known inhibitors) and vehicle-only groups. Use randomized block designs to minimize batch effects .

Advanced Research Questions

Q. How can contradictions in reported biological activities be resolved?

Discrepancies may arise from:

  • Variability in Assay Conditions: Standardize protocols (e.g., pH, temperature) and validate using reference compounds .
  • Impurity Interference: Re-evaluate compound purity via LC-MS and repeat assays with rigorously purified batches .
  • Species-Specific Effects: Compare activity across multiple models (e.g., murine vs. human cell lines) .

Q. What in-silico methods predict binding affinity and selectivity?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Validate with co-crystallized ligands .
  • DFT Calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding hotspots .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .

Q. How can SAR studies identify critical functional groups?

  • Analog Synthesis: Modify substituents (e.g., replace pyrimidin-2-yloxy with other heterocycles) .
  • Biological Testing: Compare IC₅₀ values across analogs to pinpoint essential groups (e.g., benzodioxole enhances lipophilicity) .
  • Computational Mapping: Electrostatic potential surfaces (EPS) to visualize charge distribution and hydrogen-bonding sites .

Q. What strategies isolate enantiomers of this compound?

  • Chiral Chromatography: Use Chiralpak AD-H columns (hexane/isopropanol) for baseline separation .
  • Crystallization: Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
  • Stereochemical Analysis: Circular dichroism (CD) spectroscopy to confirm absolute configuration .

Q. How to assess environmental impact and degradation pathways?

  • Hydrolysis Studies: Incubate in buffers (pH 3–11) at 25–50°C; monitor degradation via LC-MS .
  • Photolysis: Expose to UV light (λ = 254 nm) and identify byproducts (e.g., quinone derivatives) .
  • Ecotoxicity: Use Daphnia magna acute toxicity tests (48-hr LC₅₀) .

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